molecular formula C13H8F3N3O B2633203 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-89-1

2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No. B2633203
CAS RN: 339009-89-1
M. Wt: 279.222
InChI Key: NUSFABPZTAVLEV-UHFFFAOYSA-N
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Description

“2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol” is a chemical compound with the molecular formula C13H8F3N3O and a molecular weight of 279.22 . It belongs to the class of compounds known as imidazopyridines, which are characterized by an imidazole ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of imidazopyridines involves various methods. One common method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol” includes a trifluoromethyl group (CF3), a phenyl group, an imidazo[4,5-b]pyridin group, and a hydroxyl group (OH). The trifluoromethyl group is characterized by the presence of three fluorine atoms .


Chemical Reactions Analysis

Imidazopyridines, including “2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol”, can undergo various chemical reactions. For instance, they can be used as intermediates in the synthesis of other compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives and Bioactivity : A study detailed the synthesis of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives from 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol, which were then screened for antimicrobial and anticancer activity, showcasing the compound's utility in medicinal chemistry (Banda et al., 2016).
  • Crystal Structure Elucidation : Several studies have focused on determining the crystal structure of various imidazo[4,5-b]pyridine derivatives, exploring molecular conformations, angles, and interactions within crystals. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds (Hjouji et al., 2016), (Bourichi et al., 2019).

Chemical Properties and Reactions

  • Analysis of Imidazo[4,5-b]pyridine Group : The imidazo[4,5-b]pyridine group's planarity and its interactions within crystals have been a subject of study, revealing insights into the compound's chemical behavior and potential for forming stable molecular arrangements (Fun et al., 2011).

Biological Activity and Application

  • Anticancer Activity : Imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents, indicating the compound's significance in drug discovery and pharmaceutical research (Zhang et al., 2019).
  • Molecular Synthesis for Biological Studies : The synthesis of novel imidazo[4,5-b]pyridine compounds and their subsequent evaluation for in vitro antitumor activity against various cancer cell lines underscores the relevance of 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol in the development of new anticancer agents (Hafez & El-Gazzar, 2020).

Spectroscopic and Computational Analysis

  • Photophysical and Structural Properties : Studies involving spectroscopic and computational methods have been conducted to understand the photophysical properties and molecular structures of imidazo[4,5-b]pyridine derivatives, which are essential for their application in fields like materials science and molecular engineering (Volpi et al., 2017), (Garino et al., 2008).

Future Directions

The future directions for “2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol” and related compounds could involve further exploration of their potential applications in various fields, such as agrochemical and pharmaceutical industries . The development of new synthetic methods and the discovery of novel applications are areas of ongoing research .

properties

IUPAC Name

1-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3O/c14-13(15,16)9-4-1-3-8(7-9)12-18-11-10(19(12)20)5-2-6-17-11/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSFABPZTAVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(N2O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol

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